Desthiobiotin-PEG3-NHS ester

Affinity purification Protein labeling Streptavidin binding

Traditional biotin-streptavidin pull-downs demand harsh denaturation, destroying native protein structure and precluding functional assays. Desthiobiotin-PEG3-NHS ester overcomes this through its ~10,000-fold faster dissociation (koff ≈ 1.8×10⁻² sec⁻¹ vs. biotin's 4.4×10⁻⁶ sec⁻¹), enabling gentle competitive elution with 2-5 mM free biotin in PBS-preserving target integrity. • Recovers native, functional proteins for enzyme activity assays and structural studies • Sulfur-free design eliminates MS artifacts, improving spectral clarity and sequence coverage • PEG3 spacer enhances aqueous solubility and amine-labeling efficiency • Cell-permeable scaffold enables intracellular protein labeling and interactome mapping

Molecular Formula C23H38N4O9
Molecular Weight 514.6 g/mol
Cat. No. B13720344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesthiobiotin-PEG3-NHS ester
Molecular FormulaC23H38N4O9
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C23H38N4O9/c1-17-18(26-23(32)25-17)5-3-2-4-6-19(28)24-10-12-34-14-16-35-15-13-33-11-9-22(31)36-27-20(29)7-8-21(27)30/h17-18H,2-16H2,1H3,(H,24,28)(H2,25,26,32)/t17-,18+/m0/s1
InChIKeyJWHMGEZINQQWSX-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desthiobiotin-PEG3-NHS ester: reversible biotinylation for mild elution


Desthiobiotin-PEG3-NHS ester is a bioconjugation reagent combining a desthiobiotin moiety (a sulfur-free biotin analog), a polyethylene glycol (PEG3) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. It covalently labels primary amines on proteins, peptides, or other biomolecules, enabling subsequent capture on streptavidin resins. Critically, desthiobiotin binds streptavidin with high specificity but lower affinity (Kd ≈ 10⁻¹¹ M) compared to biotin (Kd ≈ 10⁻¹⁵ M), permitting mild, competitive elution with free biotin—a feature not possible with irreversible biotin-streptavidin complexes .

Reversible streptavidin binding supports mild, competitive elution
PEG3 spacer supports aqueous-phase bioconjugation
NHS ester enables covalent amine labeling

Desthiobiotin-PEG3-NHS ester vs. biotin-PEG-NHS esters


Biotin-PEG-NHS esters, while widely used, form essentially irreversible complexes with streptavidin under physiological conditions, requiring harsh denaturation for elution and precluding native protein recovery or repeated probing. Desthiobiotin-PEG3-NHS ester exploits the ~10,000-fold higher dissociation rate constant (koff ≈ 1.8 × 10⁻² sec⁻¹) of desthiobiotin versus biotin (koff ≈ 4.4 × 10⁻⁶ sec⁻¹) to enable gentle, competitive displacement with free biotin, preserving target integrity [1]. Furthermore, the PEG3 spacer confers distinct solubility and steric advantages over non-PEGylated or shorter PEG analogs, directly impacting labeling efficiency in aqueous workflows .

Irreversible binding risk
Biotin-PEG forms essentially irreversible streptavidin complexes; desthiobiotin allows competitive displacement with free biotin.
Elution condition mismatch
Biotinylated targets require harsh denaturation; desthiobiotin enables nondenaturing elution, preserving protein activity.
Solubility and steric differences
PEG3 spacer in desthiobiotin improves aqueous solubility and may reduce steric hindrance compared to shorter or non-PEGylated biotin analogs.

Desthiobiotin-PEG3-NHS ester: comparative evidence


Binding affinity: desthiobiotin vs. biotin

Desthiobiotin exhibits a Kd of ~6.6 × 10⁻¹⁰ M for wild-type streptavidin, compared to ~6.5 × 10⁻¹⁴ M for biotin—a ~10,000-fold difference in affinity that underlies reversible binding [1]. This lower affinity is consistently observed across multiple sources, with reported Kd values of 10⁻¹¹ M for desthiobiotin versus 10⁻¹⁵ M for biotin .

Binding affinity
Head-to-head
~10,000-fold higher Kd
Supports competitive elution with free biotin for native protein recovery
SPR at 25°C, pH 7.4; reported Kd: desthiobiotin ~10⁻¹¹ M, biotin ~10⁻¹⁵ M
Affinity purification Protein labeling Streptavidin binding

Dissociation kinetics and elution reversibility

Wild-type streptavidin-desthiobiotin complexes dissociate with a koff of 1.8 × 10⁻² sec⁻¹, compared to 4.4 × 10⁻⁶ sec⁻¹ for biotin—a >4,000-fold faster off-rate [1]. This kinetic difference allows desthiobiotinylated proteins to be eluted from streptavidin resins using mild, competitive displacement with free biotin, preserving native conformation and enabling downstream functional assays [2].

Dissociation kinetics
Head-to-head
~4,090× faster off-rate
Enables nondenaturing competitive displacement, preserving functional integrity
koff desthiobiotin 1.8×10⁻² s⁻¹ vs biotin 4.4×10⁻⁶ s⁻¹
Affinity chromatography Protein purification Mild elution

PEG3 spacer and aqueous solubility

Desthiobiotin-PEG3-NHS ester exhibits solubility in water, DMSO, DCM, and DMF [1], whereas biotin-PEG3-NHS ester is typically soluble only in DMSO and DMF . The hydrophilic PEG3 spacer imparts greater aqueous compatibility, reducing the need for organic co-solvents that can denature sensitive biomolecules [2].

Aqueous solubility
Reported
Soluble in water, DMSO, DMF, DCM
vs
Soluble in DMSO, DMF only
Facilitates direct labeling in physiological buffers, reducing organic cosolvent need
Supplier-reported; verify for specific buffer conditions
Bioconjugation Aqueous solubility Protein labeling

Sulfur-free structure and assay compatibility

Desthiobiotin is a single-ring, sulfur-free analog of biotin . Biotin contains a sulfur atom in its tetrahydrothiophene ring. In assays involving metal-containing proteins (e.g., metalloenzymes, iron-sulfur clusters) or techniques sensitive to sulfur (e.g., certain mass spectrometry workflows), the sulfur-free desthiobiotin avoids potential interference or adduct formation [1].

Sulfur-free structure
Class-level
Desthiobiotin: sulfur-free
vs
Biotin: contains sulfur
Avoids potential sulfur-related interference in metalloprotein or MS workflows
Structural feature; assess relevance per assay
Sulfur-sensitive assays Metal-containing proteins Mass spectrometry

Desthiobiotin-PEG3-NHS ester application scenarios


Mild, nondenaturing affinity purification

Desthiobiotin-PEG3-NHS ester is ideal for protein pull-down assays where native protein recovery is essential. The labeled protein is captured on streptavidin beads, and gentle elution with free biotin (e.g., 2–5 mM biotin in PBS, pH 7.4) displaces the desthiobiotin complex without denaturation, enabling downstream functional assays such as enzyme activity measurements or structural studies [1].

Protein labeling for mass spectrometry

The sulfur-free nature of desthiobiotin eliminates sulfur-related artifacts in mass spectrometry. Proteins labeled with Desthiobiotin-PEG3-NHS ester can be enriched via streptavidin and eluted under mild conditions, providing cleaner MS spectra and higher sequence coverage compared to biotinylated samples [2].

Intracellular protein labeling in live cells

The neutral, PEGylated structure of Desthiobiotin-PEG3-NHS ester confers cell membrane permeability, allowing labeling of intracellular proteins. Following cell lysis, desthiobiotin-tagged proteins are purified on streptavidin and eluted with biotin, enabling identification of protein interaction networks under native conditions [3].

Application
Selection Property
Validation Focus
Nondenaturing affinity purification
Reversible binding, competitive elution with free biotin
Native protein recovery, functional assay retention
Mass spectrometry-compatible labeling
Sulfur-free structure, mild elution
Cleaner spectra, higher sequence coverage
Intracellular protein biotinylation
Cell-permeable PEG3 spacer, amine-reactive NHS ester
Live-cell labeling efficiency, native interactome capture

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